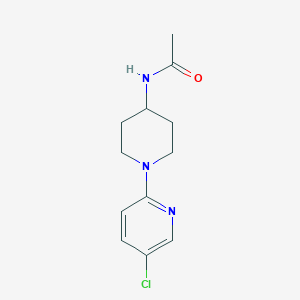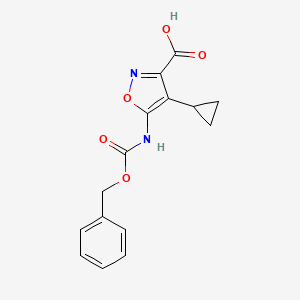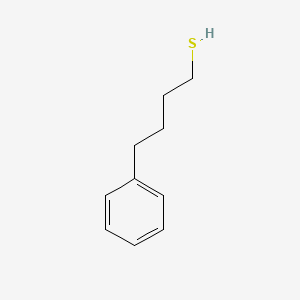
N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide” is an important organic compound used in various fields of research and industry. It is also known as PF-06815345, a liver-targeted, orally available prodrug . This compound is converted by liver carboxyesterase (CES1) to its zwitterionic active drug .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, is an important component of medicinal chemistry and chemical biology . Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .Molecular Structure Analysis
The molecular formula of “this compound” is C12H16ClN3O, and its molecular weight is 253.73.Chemical Reactions Analysis
“this compound” is a prodrug that is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . The conversion process involves chemical reactions in the liver.Physical And Chemical Properties Analysis
“this compound” is a white to beige powder . It is soluble in DMSO, with a solubility of 2 mg/mL .Applications De Recherche Scientifique
N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide has been extensively studied in preclinical models of cancer. In vitro studies have demonstrated that this compound inhibits the activity of B-Raf, a protein kinase that plays a critical role in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled proliferation and survival. By inhibiting B-Raf, this compound can block this pathway and induce cell death in cancer cells.
Mécanisme D'action
The mechanism of action of N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide involves the inhibition of B-Raf, a protein kinase that phosphorylates and activates downstream targets in the MAPK/ERK signaling pathway. By blocking B-Raf activity, this compound prevents the activation of this pathway, leading to decreased cell proliferation and increased cell death in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have potent antitumor activity in a variety of cancer cell lines and animal models. This compound induces apoptosis and inhibits cell proliferation in cancer cells, while having minimal effects on normal cells. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide is its high potency and selectivity for B-Raf inhibition. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of B-Raf in cancer biology. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the development of N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide as a therapeutic agent. One direction is the optimization of the compound's pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is the evaluation of this compound in combination with other anticancer agents, such as immune checkpoint inhibitors, to enhance its antitumor activity. Finally, the identification of biomarkers that predict response to this compound could help to personalize treatment for cancer patients.
Méthodes De Synthèse
The synthesis of N-(1-(5-chloropyridin-2-yl)piperidin-4-yl)acetamide involves several steps, including the formation of a pyridine ring, the introduction of a piperidine ring, and the attachment of an acetamide group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Propriétés
IUPAC Name |
N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)15-11-4-6-16(7-5-11)12-3-2-10(13)8-14-12/h2-3,8,11H,4-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMXPFICXRGWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2791612.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-((E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amine](/img/structure/B2791618.png)



![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2791623.png)

![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2791627.png)


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2791633.png)

![6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B2791635.png)